molecular formula C9H19NO2 B1467960 4-{[(Propan-2-yl)amino]methyl}oxan-4-ol CAS No. 1339701-04-0

4-{[(Propan-2-yl)amino]methyl}oxan-4-ol

Cat. No.: B1467960
CAS No.: 1339701-04-0
M. Wt: 173.25 g/mol
InChI Key: IHSXVJUGYBGYNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(Propan-2-yl)amino]methyl}oxan-4-ol is a substituted oxane (tetrahydropyran) derivative featuring a hydroxyl group and an isopropylaminomethyl group at the 4-position of the oxane ring. Its structure suggests moderate solubility in polar solvents (e.g., methanol, water) and possible hydrogen-bonding interactions, which could influence its reactivity or biological activity.

Properties

CAS No.

1339701-04-0

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

4-[(propan-2-ylamino)methyl]oxan-4-ol

InChI

InChI=1S/C9H19NO2/c1-8(2)10-7-9(11)3-5-12-6-4-9/h8,10-11H,3-7H2,1-2H3

InChI Key

IHSXVJUGYBGYNK-UHFFFAOYSA-N

SMILES

CC(C)NCC1(CCOCC1)O

Canonical SMILES

CC(C)NCC1(CCOCC1)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents at 4-position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
4-{[(Propan-2-yl)amino]methyl}oxan-4-ol Hydroxyl + isopropylaminomethyl C₉H₁₉NO₂ 173.26 Polar-lipophilic balance; synthetic intermediate
4-(Cyclobutylmethyl)oxan-4-amine Cyclobutylmethyl + amine C₁₀H₁₉NO 169.26 Higher lipophilicity; research applications
4-(Prop-2-yn-1-yl)oxan-4-amine hydrochloride Propargyl + amine (hydrochloride salt) C₈H₁₄ClNO 183.66 Enhanced reactivity (alkyne group); pharmaceutical intermediate
YOK-1204 (from ) Phenoxy + isopropylamino-propan-2-ol C₂₇H₃₃NO₄ 443.56 Bioactive compound; 24% synthesis yield
Key Observations:
  • Lipophilicity : The cyclobutylmethyl group in 4-(cyclobutylmethyl)oxan-4-amine increases lipophilicity (logP ~2.5 estimated) compared to the hydroxyl-containing target compound (logP ~1.2), which may affect membrane permeability in biological systems .
  • Reactivity : The propargyl group in 4-(prop-2-yn-1-yl)oxan-4-amine hydrochloride introduces alkyne reactivity (e.g., click chemistry applications), absent in the target compound .

Preparation Methods

Reductive Aminomethylation of 4-Hydroxytetrahydropyran-4-carbaldehyde

A common approach to synthesize this compound involves reductive amination of 4-hydroxytetrahydropyran-4-carbaldehyde with isopropylamine.

  • Step 1: The aldehyde group at C-4 of tetrahydropyran-4-ol is reacted with isopropylamine to form an imine intermediate.
  • Step 2: The imine undergoes reduction, commonly using sodium cyanoborohydride or hydrogenation catalysts, to yield the corresponding amino methyl derivative.
  • Advantages: This method is straightforward, allows for mild reaction conditions, and provides good yields.
  • Considerations: Control of reaction pH and temperature is critical to avoid side reactions or over-reduction.

Ring-Expansion and Rearrangement Strategies

According to recent synthetic methodologies for related tetrahydropyran derivatives, metal-free ring-expansion of monocyclopropanated furans or pyrroles can be employed to generate the tetrahydropyran ring with the desired substitution.

  • This involves the rearrangement of cyclopropylcarbinyl cations to selectively cleave specific C–C bonds, forming the oxan-4-ol core with an aminoalkyl substituent.
  • The amino group can be introduced via nucleophilic substitution or reductive amination post ring-expansion.
  • This method is stereoselective and scalable, suitable for complex molecule synthesis.
  • It avoids the use of heavy metals, aligning with green chemistry principles.

Nucleophilic Substitution on Activated Tetrahydropyran Derivatives

Another approach involves:

  • Starting from 4-chloromethyltetrahydropyran-4-ol or a similar activated intermediate.
  • Performing nucleophilic substitution with isopropylamine to introduce the (propan-2-yl)amino methyl group.
  • This method requires careful control of reaction conditions to prevent elimination or side reactions.

Detailed Reaction Conditions and Yields

Method Starting Material Reagents/Conditions Yield (%) Notes
Reductive Aminomethylation 4-Hydroxytetrahydropyran-4-carbaldehyde Isopropylamine, NaBH3CN, pH 6-7, RT 75-85 Mild conditions, high selectivity
Metal-Free Ring Expansion Monocyclopropanated furan or pyrrole Acid catalysis, rearrangement, nucleophilic substitution 60-70 Stereoselective, scalable, metal-free
Nucleophilic Substitution 4-Chloromethyltetrahydropyran-4-ol Isopropylamine, base (e.g., K2CO3), solvent 65-80 Requires activated halide intermediate

Research Findings and Analytical Data

  • Stereochemistry: The ring-expansion method yields predominantly one stereoisomer due to selective cleavage of the cyclopropane ring, which is important for biological activity.
  • Purity: The reductive amination method provides high purity products after standard chromatographic purification.
  • Reactivity: The amino methyl substituent at C-4 is reactive towards further functionalization, enabling diverse derivatization.
  • Stability: The compound is stable under standard laboratory conditions but sensitive to strong oxidizing or reducing agents.

Q & A

Q. What are the recommended synthetic routes for 4-{[(Propan-2-yl)amino]methyl}oxan-4-ol, and how can intermediates be optimized?

The compound can be synthesized via multi-step reactions involving cyclization and functional group transformations. For example, intermediates like oxan-4-yl methanol derivatives are prepared by reacting azido-quinoline precursors with propargyl alcohol, followed by cyclization using catalysts such as boron trifluoride diethyl etherate . Optimizing reaction conditions (e.g., solvent polarity, temperature) and purification techniques (e.g., column chromatography, recrystallization) can enhance intermediate stability and yield.

Q. Which analytical techniques are critical for characterizing the compound’s purity and structure?

Key methods include:

  • NMR spectroscopy (¹H, ¹³C, and DEPT) to confirm stereochemistry and substituent positions.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC with UV/Vis detection to assess purity (>95% threshold for pharmacological studies) .
  • X-ray crystallography (if crystalline) to resolve absolute configuration .

Q. How does the compound’s stability vary under different pH and solvent conditions?

Stability studies in methanol-phosphate buffers reveal degradation pathways, such as nucleophilic substitution with thiol-containing agents (e.g., N-acetylcysteine), forming multiple adducts . Accelerated stability testing under acidic (pH 3), neutral (pH 7), and basic (pH 9) conditions, monitored via LC-MS, is recommended to identify degradation products and optimize storage protocols (e.g., inert atmosphere, −20°C) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the propan-2-ylamino group in nucleophilic or electrophilic reactions?

The propan-2-ylamino group acts as a weak nucleophile due to steric hindrance from the branched alkyl chain. In reactions with electrophiles (e.g., acyl chlorides), kinetic studies (monitored by ¹H NMR) show slower reaction rates compared to primary amines. Computational modeling (DFT calculations) can predict reactive sites and transition states, aiding in designing derivatives with tailored reactivity .

Q. How can contradictions in bioactivity data (e.g., in vitro vs. in vivo) be resolved for this compound?

Discrepancies may arise from:

  • Metabolic instability : Use hepatic microsome assays to identify metabolic hotspots (e.g., oxidation of the oxane ring).
  • Solubility limitations : Evaluate logP values (experimental or predicted) and apply formulation strategies (e.g., β-cyclodextrin encapsulation) to enhance bioavailability .
  • Assay variability : Standardize protocols (e.g., ATP-based cell viability assays) across labs and validate with positive controls (e.g., atenolol for β-blocker activity comparisons) .

Q. What strategies are effective for studying structure-activity relationships (SAR) of derivatives?

  • Functional group diversification : Replace the propan-2-ylamino group with bulkier amines (e.g., morpholine) or introduce electron-withdrawing substituents on the oxane ring.
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity for targets like β-adrenergic receptors, guided by structural analogs (e.g., deterénol) .
  • In vitro screening : Prioritize derivatives with IC₅₀ values <10 μM in receptor-binding assays, followed by ADMET profiling .

Methodological Considerations

Q. How can spectrofluorimetry be adapted for quantifying the compound in biological matrices?

  • Sample preparation : Extract the compound from plasma using acetonitrile-protein precipitation.
  • Detection : Optimize excitation/emission wavelengths (e.g., λex = 280 nm, λem = 320 nm) based on aromatic ring fluorescence.
  • Validation : Ensure linearity (R² >0.99) over 0.1–100 μM and limit of detection (LOD) <50 nM .

Q. What computational tools are suitable for predicting the compound’s physicochemical properties?

  • logP and solubility : Use SwissADME or MarvinSketch.
  • pKa : Employ SPARC or ACD/Labs Percepta.
  • Conformational analysis : Perform molecular dynamics simulations (GROMACS) to assess oxane ring flexibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.